Iron(III) 4-methylbenzenesulfonate hexahydrate
Description
Iron(III) 4-methylbenzenesulfonate hexahydrate (C₂₁H₂₃FeO₁₀S₃·6H₂O, CAS 312619-41-3) is a coordination compound featuring an iron(III) center coordinated to three 4-methylbenzenesulfonate (tosylate) anions and six water molecules. It is commonly used as a Lewis acid catalyst in organic synthesis, particularly in Friedel-Crafts alkylation and polymerization reactions due to its strong electron-withdrawing properties and solubility in polar solvents . Its tosylate ligands enhance stability and solubility in organic media compared to simpler iron salts like chlorides or sulfates.
Properties
Molecular Formula |
C21H36FeO15S3 |
|---|---|
Molecular Weight |
680.5 g/mol |
IUPAC Name |
iron;4-methylbenzenesulfonic acid;hexahydrate |
InChI |
InChI=1S/3C7H8O3S.Fe.6H2O/c3*1-6-2-4-7(5-3-6)11(8,9)10;;;;;;;/h3*2-5H,1H3,(H,8,9,10);;6*1H2 |
InChI Key |
XPFWAQOANCMPNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.O.O.O.O.O.O.[Fe] |
Origin of Product |
United States |
Preparation Methods
Primary Synthesis Route via Iron Hydroxide Intermediate
The most widely documented method involves the reaction of iron hydroxide with p-toluenesulfonic acid, as detailed in the patent CN102911089B. This approach prioritizes cost-effectiveness and scalability, making it suitable for industrial production.
Stepwise Procedure
Preparation of Iron Hydroxide Precursor
- Dissolve ammonium ferric sulfate ($$ \text{NH}4\text{Fe(SO}4\text{)}2 \cdot 12\text{H}2\text{O} $$) in deionized water.
- Gradually add sodium hydroxide ($$ \text{NaOH} $$) solution (25–30% w/v) under constant stirring until the pH reaches 7.0–9.0.
- Collect the resulting iron hydroxide ($$ \text{Fe(OH)}_3 $$) precipitate via filtration.
Purification of Iron Hydroxide
- Wash the precipitate with deionized water until the supernatant’s conductivity falls below 100 µS/cm, ensuring removal of sulfate and sodium ions.
- Suspend the washed precipitate in a filter bag and air-dry at room temperature to form a colloidal hydrate ($$ \text{Fe(OH)}3 \cdot n\text{H}2\text{O} $$).
Reaction with p-Toluenesulfonic Acid
Crystallization and Drying
Key Process Parameters
Alternative Approaches and Modifications
Solvent-Assisted Recrystallization
Industrial batches often employ solvent mixtures to enhance crystal quality:
Characterization and Quality Control
Spectroscopic Analysis
Applications in Polymer Synthesis
The compound’s role as an oxidizing agent in conductive polymers exemplifies its practical utility:
Chemical Reactions Analysis
Types of Reactions
Iron(III) 4-methylbenzenesulfonate hexahydrate primarily undergoes oxidation reactions due to its oxidizing properties. It can also participate in substitution reactions where the sulfonate group is replaced by other functional groups .
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic substrates that can be oxidized, such as alcohols and aldehydes. The reactions are typically carried out in aqueous or organic solvents under mild to moderate temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific substrates used. For example, oxidation of alcohols can yield aldehydes or ketones, while substitution reactions can produce various sulfonated organic compounds .
Scientific Research Applications
Synthesis of Conductive Polymers
Iron(III) 4-methylbenzenesulfonate hexahydrate is commonly used as an oxidizing agent in the synthesis of conductive polymers such as poly(3,4-ethylenedioxythiophene) (PEDOT). The compound facilitates the polymerization process through vapor phase polymerization, leading to the formation of nanofilms that exhibit excellent electrical conductivity.
Case Study: PEDOT Synthesis
In a study examining the Seebeck effect of PEDOT-Tos, varying concentrations of this compound were utilized as an oxidant. The results indicated that different oxidation levels significantly affected the thermoelectric properties of the resulting polymer .
Catalytic Applications
This compound serves as a precursor for synthesizing iron-based catalysts, particularly for oxygen reduction reactions in fuel cells. The iron(III) complex can be functionalized to enhance its catalytic activity.
Data Table: Catalytic Applications
Medicinal Chemistry
This compound has been explored for its potential in medicinal applications, particularly in developing new therapeutic agents. Its ability to form complexes with various ligands allows for the design of targeted drug delivery systems.
Case Study: Antimicrobial Complexes
Research has shown that mixed-ligand complexes derived from iron(III) p-toluenesulfonate exhibit significant antimicrobial activity. These complexes mimic natural enzymes and have potential applications in treating infections caused by resistant strains of bacteria .
Material Science
The compound is also utilized in material science for synthesizing advanced materials with specific properties. Its role as an oxidizing agent in polymer synthesis contributes to producing materials with enhanced mechanical and electrical properties.
Mechanism of Action
The mechanism by which iron(III) 4-methylbenzenesulfonate hexahydrate exerts its effects is primarily through its ability to act as an oxidizing agent. It facilitates the transfer of electrons from organic substrates to itself, resulting in the oxidation of the substrates. This process involves the formation of iron(II) species and the subsequent regeneration of iron(III) through reaction with oxygen or other oxidants .
Comparison with Similar Compounds
Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O)
Chemical Properties :
Key Differences :
- Solubility: FeCl₃·6H₂O is highly soluble in water (>500 g/L at 20°C) but less stable in non-polar solvents. Iron(III) tosylate exhibits better solubility in organic solvents due to hydrophobic tosylate groups.
- Catalytic Efficiency : Tosylate’s bulky ligands reduce hydrolysis, enhancing catalytic longevity in organic media .
Iron(III) Sulfate Hydrate (Fe₂(SO₄)₃·xH₂O)
Chemical Properties :
Key Differences :
- Thermal Stability : Sulfates decompose at lower temperatures (~480°C) than tosylates, limiting high-temperature applications.
- Reactivity: Sulfate’s high polarity restricts use in non-aqueous systems, whereas tosylate’s organic compatibility broadens synthetic utility .
Iron(III) Oxalate Hexahydrate (Fe₂(C₂O₄)₃·6H₂O)
Chemical Properties :
Key Differences :
Ammonium Iron(III) Sulfate Dodecahydrate (NH₄Fe(SO₄)₂·12H₂O)
Chemical Properties :
Key Differences :
- Stability: Ammonium sulfate’s double salt structure enhances crystallinity but limits solubility in non-polar media.
- Acidity : Weaker Lewis acid than tosylate derivatives due to sulfate’s electron-donating effects .
Data Table: Comparative Properties of Iron(III) Compounds
Research Findings and Trends
- Catalytic Performance : Iron(III) tosylate outperforms chloride and sulfate in organic media due to enhanced solubility and ligand stability .
- Nanomaterial Synthesis: Chloride precursors dominate due to cost-effectiveness, but tosylates offer better control over particle morphology in hydrophobic systems .
- Thermal Stability : Sulfates and oxalates decompose at moderate temperatures, limiting high-temperature applications compared to tosylates .
Biological Activity
Iron(III) 4-methylbenzenesulfonate hexahydrate, also known as Iron(III) p-toluenesulfonate hexahydrate, is a compound with significant biological and chemical applications. This article reviews its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic uses.
- Molecular Formula :
- Molecular Weight : 246.06 g/mol
- CAS Number : 312619-41-3
Iron(III) p-toluenesulfonate hexahydrate is typically used as an oxidizing agent in various chemical syntheses, including the production of conducting polymers and nanomaterials .
Antimicrobial Properties
Research indicates that Iron(III) p-toluenesulfonate exhibits notable antimicrobial activity against various pathogenic bacteria. In a study assessing its efficacy, it was found to inhibit the growth of Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative Bacteria : Inhibitory effects observed on Escherichia coli and Pseudomonas aeruginosa.
The mechanism of action appears to involve oxidative stress induction in microbial cells, leading to cell membrane damage and eventual cell lysis .
Iron(III) p-toluenesulfonate acts primarily as an oxidizing agent. The ferric ion () can participate in redox reactions that generate reactive oxygen species (ROS), which are detrimental to microbial cells. This oxidative stress can disrupt cellular functions, including:
- Membrane Integrity : Damage to the lipid bilayer leading to leakage of cellular contents.
- DNA Damage : Interference with nucleic acid synthesis and function.
- Protein Denaturation : Oxidation of amino acid residues affecting enzyme activity.
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial effectiveness of Iron(III) p-toluenesulfonate against various bacterial strains using broth microdilution methods. Results indicated minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL for different strains, highlighting its potential as a therapeutic agent in treating bacterial infections . -
Synergistic Effects with Antibiotics :
Investigations into the synergistic effects of Iron(III) p-toluenesulfonate when combined with conventional antibiotics showed enhanced antibacterial activity. This suggests potential applications in overcoming antibiotic resistance by using it as an adjuvant therapy .
Safety and Toxicity
Iron(III) p-toluenesulfonate is classified as causing serious eye damage (Category 1) according to GHS classification standards. Safety precautions should be taken when handling this compound due to its corrosive nature .
Future Directions
Further research is warranted to explore:
- In Vivo Studies : To assess the therapeutic potential and safety profile in living organisms.
- Mechanistic Studies : To better understand the biochemical pathways affected by Iron(III) p-toluenesulfonate.
- Formulation Development : Investigating its use in drug formulations for enhanced delivery and efficacy against resistant bacterial strains.
Summary Table of Biological Activity
| Property | Observation |
|---|---|
| Antimicrobial Spectrum | Effective against Gram-positive and Gram-negative bacteria |
| MIC Range | 32 - 128 µg/mL |
| Mechanism | Induction of oxidative stress leading to cell lysis |
| Safety Classification | Causes serious eye damage (GHS Category 1) |
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing Iron(III) 4-methylbenzenesulfonate hexahydrate, and how can impurities be minimized?
- Methodological Answer : The synthesis typically involves reacting iron(III) salts (e.g., FeCl₃·6H₂O or Fe(NO₃)₃·9H₂O) with 4-methylbenzenesulfonic acid under controlled pH and temperature. A common approach is to dissolve stoichiometric amounts of FeCl₃·6H₂O and sodium 4-methylbenzenesulfonate in deionized water, followed by refluxing at 80–90°C for 2–4 hours. Impurities like unreacted ligands or residual chloride ions can be removed via repeated recrystallization or dialysis . Centrifugation (≥3000 rpm for 10 min) is recommended to isolate the hexahydrate form .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- FT-IR Spectroscopy : To confirm sulfonate group coordination (peaks at 1030–1180 cm⁻¹ for S=O stretching) and hydration .
- UV-Vis Spectroscopy : For monitoring Fe³⁺ electronic transitions (absorbance ~300–400 nm) and differentiating Fe(II)/Fe(III) states .
- Thermogravimetric Analysis (TGA) : To verify hexahydrate stability (mass loss ~6 H₂O molecules at 30–150°C) .
- Energy-Dispersive X-ray Spectroscopy (EDX) : For elemental composition validation .
Q. How should this compound be safely handled and stored to prevent degradation?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to avoid hygroscopic decomposition . Neutralize spills with weak bases (e.g., NaHCO₃) before disposal as hazardous waste. Use desiccants like silica gel in storage areas to minimize moisture absorption .
Advanced Research Questions
Q. What role does this compound play in catalytic oxidation reactions, and how can its efficiency be optimized?
- Methodological Answer : The compound acts as a Lewis acid catalyst in oxidation reactions (e.g., toluene or VOC degradation) by facilitating electron transfer. Optimize efficiency by:
- Precursor Selection : Use high-purity Fe(NO₃)₃·9H₂O to reduce side reactions .
- Support Matrices : Immobilize on metal-organic frameworks (MOFs) to enhance surface area and active site accessibility .
- Reaction Conditions : Maintain pH 3–5 and temperatures ≤100°C to prevent Fe³⁺ reduction to Fe²⁺ .
Q. How do computational studies enhance understanding of its molecular interactions and stability?
- Methodological Answer : Density Functional Theory (DFT) simulations model Fe³⁺ coordination with sulfonate ligands, predicting bond angles and hydration stability. For example, simulations show that the hexahydrate form stabilizes Fe³⁺ via six water molecules in an octahedral geometry, reducing hydrolysis . Molecular dynamics (MD) studies further reveal degradation pathways under thermal stress, guiding experimental condition design .
Q. What experimental strategies resolve contradictions in reported catalytic activity across studies?
- Methodological Answer : Discrepancies often arise from precursor purity or reaction medium differences. To reconcile
- Control Experiments : Compare activity using FeCl₃·6H₂O vs. Fe(NO₃)₃·9H₂O under identical conditions .
- Surface Analysis : Use X-ray Photoelectron Spectroscopy (XPS) to detect surface Fe²⁺/Fe³⁺ ratios, which influence catalytic performance .
- Statistical Design : Apply response surface methodology (RSM) to isolate variables (e.g., pH, temperature) affecting activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
